molecular formula C17H18ClNO4 B2928858 2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232821-28-1

2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2928858
CAS No.: 1232821-28-1
M. Wt: 335.78
InChI Key: VWIFFFVFNVPJHU-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol”, also known as CLE, is a biochemical used for proteomics research . It has a molecular formula of C17H18ClNO4 and a molecular weight of 335.78 .

Scientific Research Applications

Synthesis and Characterization of Novel Complexes

Research has explored the synthesis and characterization of novel copper(II) complexes with tridentate ONN donor ligands, where one of the ligands is closely related to 2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol. These complexes have been investigated for their electrical conductivity and luminescence properties, showing potential applications in materials science and photoluminescence studies. The copper(II) ions exhibit a distorted square-pyramidal coordination, with the complexes demonstrating interesting solvent and concentration-dependent photoluminescent properties (Gonul et al., 2018).

Tautomerism and Spectroscopic Properties

Another study focused on the enol-keto tautomerism and spectroscopic properties of a compound structurally similar to this compound. The research involved a comprehensive investigation using X-ray diffraction, FT-IR, UV-Vis spectroscopy, and DFT calculations. It highlighted the compound's interesting intramolecular hydrogen bonding and its effects on stability and spectroscopic characteristics, offering insights into the fundamental chemistry of such compounds and their potential applications in material science and molecular electronics (Demircioğlu et al., 2014).

Molecular Docking and Chemical Activity Studies

Further research on compounds structurally akin to this compound has involved synthesis, crystal structure determination, and extensive chemical activity studies. This includes theoretical DFT calculations for optimized geometrical parameters, local and global chemical activity, and molecular docking studies to explore interactions with DNA structures. Such studies lay the groundwork for potential applications in drug design and molecular biology (Demircioğlu, 2021).

Antioxidant Capacity Enhancement

Another dimension of research has focused on the enzymatic modification of related phenolic compounds to produce dimers with enhanced antioxidant capacity. This indicates potential applications in the development of new antioxidants for pharmaceuticals or food preservation. The modification processes explored could be applied to compounds like this compound to enhance their bioactivity (Adelakun et al., 2012).

Safety and Hazards

The safety data sheet from AK Scientific mentions that this compound is for research and development use only, under the supervision of a technically qualified individual .

Properties

IUPAC Name

2-[(4-chloro-2,5-dimethoxyphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-4-23-14-7-5-6-11(17(14)20)10-19-13-9-15(21-2)12(18)8-16(13)22-3/h5-10,20H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIFFFVFNVPJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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